molecular formula C18H23N3O2S B6452056 6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane CAS No. 2640835-49-8

6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane

Cat. No.: B6452056
CAS No.: 2640835-49-8
M. Wt: 345.5 g/mol
InChI Key: NUQXPHRTYOFBRG-UHFFFAOYSA-N
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Description

6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[33]heptane is a complex organic compound characterized by its unique spirocyclic structure and the presence of a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of an α,β-unsaturated ketone with a substituted hydrazine. For instance, the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with phenylhydrazine under acidic conditions.

    Spirocyclization: The intermediate product is then subjected to spirocyclization, often involving a nucleophilic substitution reaction where a suitable leaving group is displaced by the nitrogen atom of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The phenyl ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles like amines or alkoxides (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted phenyl or pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions.

Biology and Medicine

In biological and medicinal research, 6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound could be used in the development of new materials with specific chemical properties, such as advanced polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-2-azaspiro[3.3]heptane: Lacks the pyrazole and sulfonyl groups, making it less reactive.

    2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane: Similar but without the phenyl group, affecting its overall stability and reactivity.

    1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound, lacking the spirocyclic structure.

Uniqueness

The uniqueness of 6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane lies in its combination of a spirocyclic structure with a pyrazole ring and a sulfonyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-17(14(2)20(3)19-13)24(22,23)21-11-18(12-21)9-16(10-18)15-7-5-4-6-8-15/h4-8,16H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQXPHRTYOFBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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